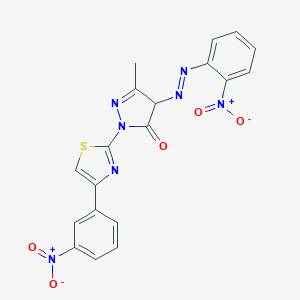![molecular formula C17H15IN2O4 B326255 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B326255.png)
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an iodinated benzoyl group, a hydrazono linkage, and a methoxyphenyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone: This step involves the reaction of 3-iodobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-methoxyphenyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving hydrazone linkages.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The hydrazono group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The iodinated benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{(E)-[(3-chlorobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate
- 4-{(E)-[(3-bromobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate
- 4-{(E)-[(3-fluorobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate
Uniqueness
The presence of the iodine atom in 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE distinguishes it from its analogs. Iodine’s larger atomic size and higher electronegativity can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Eigenschaften
Molekularformel |
C17H15IN2O4 |
|---|---|
Molekulargewicht |
438.22 g/mol |
IUPAC-Name |
[4-[(E)-[(3-iodobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H15IN2O4/c1-11(21)24-15-7-6-12(8-16(15)23-2)10-19-20-17(22)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,20,22)/b19-10+ |
InChI-Schlüssel |
XRQOAMVDUYYCCJ-VXLYETTFSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-fluoro-4-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326173.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chlorophenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326181.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326182.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-methoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326183.png)
![4-({2-bromo-4-nitrophenyl}diazenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326184.png)
![4-[(4-bromophenyl)diazenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326187.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-({4-nitrophenyl}diazenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326188.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326189.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(3-methylphenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326190.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methylphenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326191.png)
![4-[(2-benzoyl-4-chlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326193.png)
![N-[4-({1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)phenyl]-N-methylacetamide](/img/structure/B326194.png)
![4-({1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B326196.png)
